2-(4-Chloro-3-fluorophenyl)oxolane-3-carboxylic acid
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Overview
Description
2-(4-Chloro-3-fluorophenyl)oxolane-3-carboxylic acid is a chemical compound with the molecular formula C₁₁H₁₀ClFO₃ and a molecular weight of 244.65 g/mol . This compound is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is attached to an oxolane ring bearing a carboxylic acid group . It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-fluorophenyl)oxolane-3-carboxylic acid typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with ethyl oxalyl chloride in the presence of a base, followed by cyclization to form the oxolane ring . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are scaled up for industrial purposes. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-fluorophenyl)oxolane-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can result in the replacement of the chloro or fluoro groups with other functional groups .
Scientific Research Applications
2-(4-Chloro-3-fluorophenyl)oxolane-3-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-fluorophenyl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors . The oxolane ring and carboxylic acid group also play a role in its chemical behavior and biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-3-fluorophenyl)tetrahydrofuran-3-carboxylic acid: Similar structure with a tetrahydrofuran ring instead of an oxolane ring.
3-(4-Chloro-3-fluorophenyl)propanoic acid: Similar structure with a propanoic acid group instead of an oxolane ring.
Uniqueness
2-(4-Chloro-3-fluorophenyl)oxolane-3-carboxylic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical and biological properties. The oxolane ring also provides a distinct structural feature that can affect its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C11H10ClFO3 |
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Molecular Weight |
244.64 g/mol |
IUPAC Name |
2-(4-chloro-3-fluorophenyl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C11H10ClFO3/c12-8-2-1-6(5-9(8)13)10-7(11(14)15)3-4-16-10/h1-2,5,7,10H,3-4H2,(H,14,15) |
InChI Key |
RAZBFGMKFVRPJN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C1C(=O)O)C2=CC(=C(C=C2)Cl)F |
Origin of Product |
United States |
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